molecular formula C18H15NO5 B5801582 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate

4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate

Cat. No.: B5801582
M. Wt: 325.3 g/mol
InChI Key: RMKCINRFECKQNR-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a methoxybenzoate moiety

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-15-5-3-2-4-14(15)18(22)24-13-8-6-12(7-9-13)19-16(20)10-11-17(19)21/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCINRFECKQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate typically involves the reaction of 4-(2,5-Dioxopyrrolidin-1-yl)phenol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-carboxybenzoate.

    Reduction: Formation of 4-(2,5-Dihydroxy-1-yl)phenyl 2-methoxybenzoate.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-hydroxybenzoate
  • 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-chlorobenzoate
  • 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-nitrobenzoate

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds .

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